REACTION_CXSMILES
|
[CH3:1][CH2:2][C@:3]12[CH:14]=[CH:13][CH2:12][N:9]3[CH2:10][CH2:11][C@@:7]4([C:15]5[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=5[NH:21][C:6]4=[C:5]([C:22]([O:24][CH3:25])=[O:23])[CH2:4]1)[C@H:8]23.[OH-].[Na+].P(OCC)(OCC)[O:29]CC.O=O>CO.C1C(I)=C(O)C(I)=C2OC3C(C4(OC(=O)C5C(Cl)=C(Cl)C(Cl)=C(Cl)C4=5)C=12)=CC(I)=C(O)C=3I>[CH3:1][CH2:2][C@:3]12[CH2:4][C@:5]([OH:29])([C:22]([O:24][CH3:25])=[O:23])[N:21]3[C:6]4=[C:7]([CH2:11][CH2:10][N:9]([C@@H:8]14)[CH2:12][CH2:13][CH2:14]2)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=13.[CH3:1][CH2:2][C:3]12[CH2:4][C:5]([OH:29])([C:22]([O:24][CH3:25])=[O:23])[N:21]3[C:6]4=[C:7]([C:15]5[C:20]3=[CH:19][CH:18]=[CH:17][CH:16]=5)[CH2:11][CH2:10][N:9]([CH:8]14)[CH2:12][CH2:13][CH2:14]2 |f:1.2|
|
Name
|
tabersonine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C=5C=CC=CC5N3)C(=O)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Rose Bengal
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiation
|
Type
|
CUSTOM
|
Details
|
was provided with a tungsten lamp of 300 W for about 50 minutes
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
a temperature of 20° C.
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to a residue under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered on neutral alumina
|
Type
|
CUSTOM
|
Details
|
The solvent was dry
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated into a residue
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from methanol
|
Reaction Time |
15 min |
Name
|
vincamine
|
Type
|
product
|
Smiles
|
CC[C@@]12CCCN3[C@@H]1C4=C(C=5C=CC=CC5N4[C@](C2)(C(=O)OC)O)CC3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Name
|
16-epivincamine
|
Type
|
product
|
Smiles
|
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][C@:3]12[CH:14]=[CH:13][CH2:12][N:9]3[CH2:10][CH2:11][C@@:7]4([C:15]5[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=5[NH:21][C:6]4=[C:5]([C:22]([O:24][CH3:25])=[O:23])[CH2:4]1)[C@H:8]23.[OH-].[Na+].P(OCC)(OCC)[O:29]CC.O=O>CO.C1C(I)=C(O)C(I)=C2OC3C(C4(OC(=O)C5C(Cl)=C(Cl)C(Cl)=C(Cl)C4=5)C=12)=CC(I)=C(O)C=3I>[CH3:1][CH2:2][C@:3]12[CH2:4][C@:5]([OH:29])([C:22]([O:24][CH3:25])=[O:23])[N:21]3[C:6]4=[C:7]([CH2:11][CH2:10][N:9]([C@@H:8]14)[CH2:12][CH2:13][CH2:14]2)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=13.[CH3:1][CH2:2][C:3]12[CH2:4][C:5]([OH:29])([C:22]([O:24][CH3:25])=[O:23])[N:21]3[C:6]4=[C:7]([C:15]5[C:20]3=[CH:19][CH:18]=[CH:17][CH:16]=5)[CH2:11][CH2:10][N:9]([CH:8]14)[CH2:12][CH2:13][CH2:14]2 |f:1.2|
|
Name
|
tabersonine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C=5C=CC=CC5N3)C(=O)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Rose Bengal
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiation
|
Type
|
CUSTOM
|
Details
|
was provided with a tungsten lamp of 300 W for about 50 minutes
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
a temperature of 20° C.
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to a residue under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered on neutral alumina
|
Type
|
CUSTOM
|
Details
|
The solvent was dry
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated into a residue
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from methanol
|
Reaction Time |
15 min |
Name
|
vincamine
|
Type
|
product
|
Smiles
|
CC[C@@]12CCCN3[C@@H]1C4=C(C=5C=CC=CC5N4[C@](C2)(C(=O)OC)O)CC3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Name
|
16-epivincamine
|
Type
|
product
|
Smiles
|
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |